molecular formula C20H30N4O3 B2967459 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea CAS No. 894033-57-9

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea

Cat. No. B2967459
CAS RN: 894033-57-9
M. Wt: 374.485
InChI Key: BHBVSSRYFPWTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been the subject of numerous research studies aimed at understanding its mechanism of action and potential use in various fields.

Scientific Research Applications

Compulsive Food Consumption and Binge Eating

Research has indicated the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. The neural systems motivating drug abuse may also underlie compulsive food seeking and intake. The study by Piccoli et al. (2012) explored the effects of various OXR antagonists in a binge eating model in female rats. The findings suggest a major role of OX1R mechanisms in binge eating, proposing selective antagonism at OX1R as a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Acetylcholinesterase Inhibitors

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites. This research contributes to the development of compounds with potential therapeutic applications in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition

Research into 1,3-disubstituted ureas possessing a piperidyl moiety has explored their structure-activity relationships as inhibitors of the human and murine soluble epoxide hydrolase (sEH), revealing improvements in pharmacokinetic parameters and potential for reducing hyperalgesia, thereby contributing to the management of inflammatory pain (Rose et al., 2010).

Supramolecular Chemistry

The conformational equilibrium in urea moieties and tautomerism in the pyrimidine part have been explored, indicating potential applications in molecular sensing based on tautomerism controlled by conformational states. This research opens new possibilities for the design of molecular sensors (Kwiatkowski et al., 2019).

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-piperidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-27-18-8-6-17(7-9-18)24-15-16(14-19(24)25)22-20(26)21-10-5-13-23-11-3-2-4-12-23/h6-9,16H,2-5,10-15H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVSSRYFPWTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.